Ivabradine oxalate

Description

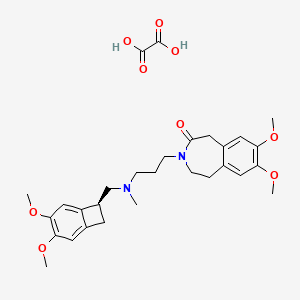

Structure

3D Structure of Parent

Properties

CAS No. |

1086026-42-7 |

|---|---|

Molecular Formula |

C29H38N2O9 |

Molecular Weight |

558.6 g/mol |

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;oxalic acid |

InChI |

InChI=1S/C27H36N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h12-14,16,21H,6-11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |

InChI Key |

BOHZBFAHOBOJOS-ZMBIFBSDSA-N |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ivabradine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine (B130884) is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][2] It acts by selectively and specifically inhibiting the cardiac pacemaker "funny" current (If), which is a key determinant of heart rate in the sinoatrial (SA) node.[1][3][4][5][6] Unlike other heart rate-lowering agents such as beta-blockers and calcium channel blockers, ivabradine's mechanism of action is targeted to the SA node, with no effect on myocardial contractility, intracardiac conduction, or ventricular repolarization.[1][4][5][6] This technical guide provides a comprehensive overview of the chemical and physical properties of ivabradine oxalate (B1200264), its mechanism of action, and detailed experimental protocols for its characterization.

Chemical Properties

Ivabradine oxalate is the oxalate salt of ivabradine. The active form of ivabradine is the S-isomer.[7]

| Property | Value | References |

| Chemical Name | (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one oxalate | [8][9][10][11] |

| CAS Number | 1086026-42-7 | [8][9][12] |

| Molecular Formula | C₂₉H₃₈N₂O₉ (C₂₇H₃₆N₂O₅ • C₂H₂O₄) | [9][12] |

| Molecular Weight | 558.63 g/mol | [9] |

| Exact Mass | 558.2577 g/mol | [9] |

| Hydrogen Bond Donor Count | 2 | [13] |

| Hydrogen Bond Acceptor Count | 10 | [13] |

| Rotatable Bond Count | 10 | [13] |

| Topological Polar Surface Area | 141 Ų | [13] |

Physical Properties

| Property | Value | References |

| Appearance | White to off-white, hygroscopic powder | [7] |

| Solubility | Soluble in water and chloroform; sparingly soluble in methylene (B1212753) chloride. | [7][14] |

| Melting Point | Data not publicly available. | |

| pKa | Data not publicly available. |

Note on Solubility: While specific quantitative solubility data for the oxalate salt is limited, the hydrochloride salt of ivabradine is reported to be soluble in ethanol (B145695) (~1 mg/ml), DMSO (~20 mg/ml), dimethyl formamide (B127407) (~25 mg/ml), and PBS (pH 7.2) (~10 mg/ml).[15]

Mechanism of Action

Ivabradine exerts its therapeutic effect by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 isoform, which are responsible for the cardiac pacemaker If current in the sinoatrial node.[1][3][4][5] The If current is crucial for the spontaneous diastolic depolarization that initiates the heartbeat.[3] By blocking these channels, ivabradine reduces the slope of diastolic depolarization, which in turn prolongs the time it takes to reach the threshold for an action potential.[3] This leads to a dose-dependent reduction in heart rate, thereby decreasing myocardial oxygen demand.[3][4]

Caption: Mechanism of action of this compound.

Experimental Protocols for Physicochemical Characterization

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[16][17][18]

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, buffers of different pH) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported as the concentration of the saturated solution at the specified temperature.

Caption: Experimental workflow for solubility determination.

Melting Point Determination (Capillary Method)

The capillary method is a common technique for determining the melting point of a crystalline solid.[19][20][21]

Protocol:

-

Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube.[20][22]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C/min) near the expected melting point for an accurate measurement.[22]

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded.

-

Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of high purity.[19]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[23][24][25][26]

Protocol:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the acidic and basic forms of the molecule are equal.[23][24] Multiple titrations are performed to ensure reproducibility.[23][24]

References

- 1. Ivabradine - Wikipedia [en.wikipedia.org]

- 2. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. db.cbg-meb.nl [db.cbg-meb.nl]

- 8. chemwhat.com [chemwhat.com]

- 9. medkoo.com [medkoo.com]

- 10. clearsynth.com [clearsynth.com]

- 11. This compound | 1086026-42-7 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 12. This compound | Tox by Design [toxby.design]

- 13. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. Ivabradine D6 oxalate - Daicel Pharma Standards [daicelpharmastandards.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 19. nano-lab.com.tr [nano-lab.com.tr]

- 20. Melting Point Test - CD Formulation [formulationbio.com]

- 21. westlab.com [westlab.com]

- 22. thinksrs.com [thinksrs.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 26. journals.indexcopernicus.com [journals.indexcopernicus.com]

A Comprehensive Technical Guide to the Synthesis of Key Ivabradine Oxalate Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic routes for key intermediates of Ivabradine (B130884) Oxalate (B1200264), a crucial medication for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. This document outlines the core synthetic pathways, providing detailed experimental protocols, quantitative data for key reaction steps, and visual representations of the synthetic logic.

Core Synthetic Strategy

The synthesis of Ivabradine hinges on the convergence of two key intermediates: a benzazepine moiety and a chiral benzocyclobutane amine. The primary strategy involves the preparation of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and its subsequent alkylation, followed by condensation with (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)methyl]-N-(methyl)amine . The resulting compound is then reduced and salified to yield Ivabradine Oxalate.

Synthesis of the Benzazepine Moiety

The synthesis of the core benzazepine structure is a critical phase. A common and effective route starts from (3,4-dimethoxyphenyl)acetic acid.

Diagram: Synthesis of the Benzazepine Intermediate

Caption: Synthetic pathway for the benzazepine intermediate of Ivabradine.

Experimental Protocols and Data: Benzazepine Moiety

| Step | Reaction | Reactants | Reagents & Solvents | Conditions | Yield | Purity |

| 1 | Amide Formation | (3,4-Dimethoxyphenyl)acetic acid, 2,2-Dimethoxyethylamine | Dichloromethane (B109758), Triethylamine | 10-15°C, 2h | - | - |

| 2 | Cyclization | N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | Glacial Acetic Acid, Conc. Hydrochloric Acid | 25°C, 17h | 92.9%[1] | >99.5%[1] |

| 3 | N-Alkylation | 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, 1-Bromo-3-chloropropane | DMSO, Potassium tert-butoxide | 25-30°C, 4-5h | - | - |

| 4 | Halogen Exchange | 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | Sodium Iodide, Methyl Isobutyl Ketone | 117-118°C | 92%[2] | - |

Detailed Experimental Protocols:

Step 2: Cyclization to 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one [3][4]

-

In a suitable reactor, charge 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide, 710 ml of glacial acetic acid, and 710 ml of concentrated hydrochloric acid at 25°C.

-

Stir the mixture for 17 hours at 25°C.

-

Monitor the reaction by HPLC until the starting material is less than 4.0%.

-

Upon completion, pour the reaction mixture onto 3.0 kg of crushed ice.

-

Stir the resulting slurry for 30 minutes and then filter the solid.

-

Wash the filter cake with 1 L of water and suck dry.

-

Dry the solid under vacuum at 55-60°C to a loss on drying (LOD) of less than 0.5% to yield 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Step 4: Halogen Exchange to 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one [2]

-

A mixture of 7,8-dimethoxy-3-(3-chloropropyl)-1,3-dihydro-2H-3-benzazepin-2-one (50.00 g) and sodium iodide (32.75 g) in methyl isobutyl ketone (375 mL) is heated to 117-118 °C with stirring under an argon atmosphere.

-

The reaction is monitored by HPLC.

-

Once the reaction is complete, the mixture is concentrated under reduced pressure.

-

The residue is diluted with dichloromethane (375 mL) and water (190 mL).

-

The organic phase is separated, washed with water (190 mL), and concentrated again under reduced pressure.

-

The resulting residue is treated with methyl tert-butyl ether (190 mL), and the suspension is cooled to 0 °C.

-

After stirring for 1 hour at 0 °C, the solid product is collected by filtration, washed with methyl isobutyl ether (40 mL), and dried to afford the title compound.

Synthesis of the Chiral Amine Intermediate

The synthesis of the enantiomerically pure (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)methyl]-N-(methyl)amine is a critical step that defines the stereochemistry of the final drug. This is often achieved through the resolution of a racemic mixture.

Diagram: Synthesis of the Chiral Amine Intermediate

Caption: Synthetic pathway for the chiral amine intermediate of Ivabradine.

Experimental Protocols and Data: Chiral Amine Intermediate

| Step | Reaction | Reactants | Reagents & Solvents | Conditions | Yield | Enantiomeric Purity |

| 5 | Resolution | Racemic N-[(4,5-Dimethoxyphenylcyclobutyl)-methyl]-N-methylamine hydrochloride | R-Mandelic Acid, Isobutyl Acetate, Ethanol | Reflux, then cool to RT | 40%[5] | >99%[5] |

Detailed Experimental Protocol:

Step 5: Resolution of the Racemic Amine [5]

-

To a solution of 15g of N-[(4,5-Dimethoxyphenylcyclobutyl)-methyl]-N-methylamine hydrochloride in 200ml of isobutyl acetate and 25ml of ethanol, add 7.5g of R-mandelic acid.

-

Reflux the mixture for one hour, then cool to room temperature and stir for 2 hours.

-

Filter the precipitate and wash the filter cake with a 9:1 mixture of isobutyl acetate and ethanol to obtain the crude product.

-

Recrystallize the crude product from a mixture of 100ml of methyl tertiary butyl ether and 100ml of ethanol by refluxing for one hour, followed by cooling to room temperature and stirring for 2 hours.

-

Filter the purified product and dry at 50-55°C for 8 hours to yield 11.7g of the desired (1S)-enantiomer with an enantiomeric purity of >99%.

Final Assembly and Formation of this compound

The final stages of the synthesis involve the coupling of the two key intermediates, followed by reduction and salt formation.

Diagram: Final Assembly of Ivabradine

Caption: Final steps in the synthesis of this compound.

Experimental Protocols and Data: Final Assembly

| Step | Reaction | Reactants | Reagents & Solvents | Conditions | Yield | Purity |

| 6 | Condensation | 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, (S)-N-[(4,5-Dimethoxybenzocyclobut-1-yl)methyl]-N-(methyl)amine | Potassium Carbonate, Water | 50-55°C, 10-20h | - | - |

| 7 | Reduction | Dehydroivabradine | Palladium on Carbon (10%), Acetic Acid, Hydrogen | 20-25°C, 23h | 70.9%[6] | 96.3%[6] |

| 8 | Salt Formation | Ivabradine | Oxalic Acid, Methanol (B129727) | 45-50°C, then cool | 80%[7] | >99.9%[7] |

Detailed Experimental Protocols:

Step 7: Reduction to Ivabradine [6]

-

In a hydrogenation vessel, charge 567 g of dehydroivabradine, 2.55 L of glacial acetic acid, and 141 g of 10% palladium on carbon.

-

Cool the mixture to 20 ± 5°C.

-

Evacuate the vessel and replace the atmosphere with nitrogen three times.

-

Introduce hydrogen gas at atmospheric pressure and maintain the temperature at 15-25°C for 23 hours.

-

Upon completion, filter the reaction mixture through diatomaceous earth and rinse the filter cake with glacial acetic acid.

-

Combine the filtrate with purified water and ethyl acetate.

-

Adjust the pH of the aqueous layer to 9-10 with sodium hydroxide (B78521) solution.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic phase, filter, and concentrate by rotary evaporation to yield ivabradine.

Step 8: Formation of this compound [7]

-

Dissolve 168 g of oxalic acid dihydrate in 6760 ml of methanol and heat to 45-50°C until complete dissolution.

-

Add a solution of 620 g of dehydroivabradine in 1240 ml of methanol to the oxalic acid solution and maintain the temperature at 45-50°C for about 1 hour.

-

Seed the solution with a primer of dehydrothis compound and allow it to cool to room temperature.

-

Further cool the mixture to 0-5°C for 1 hour.

-

Filter the resulting white solid and wash it with 500 ml of methanol.

-

Recrystallize the solid from 13 volumes of methanol to obtain 465 g of dehydrothis compound.

-

The dehydrothis compound is then desalted and reduced as per Step 7 to yield Ivabradine base, which is then treated with oxalic acid in a similar manner to yield the final this compound.

This guide provides a comprehensive overview of the synthesis of key this compound intermediates, intended to be a valuable resource for professionals in the field of pharmaceutical development and research. The provided protocols and data are based on publicly available information and should be adapted and optimized for specific laboratory or manufacturing conditions.

References

- 1. EP2135861A1 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 2. 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one | 148870-57-9 [chemicalbook.com]

- 3. gccpo.org [gccpo.org]

- 4. 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one synthesis - chemicalbook [chemicalbook.com]

- 5. CN101857549B - Synthetic method of (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane - Google Patents [patents.google.com]

- 6. Ivabradine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. WO2014188248A1 - A process for preparing ivabradine - Google Patents [patents.google.com]

ivabradine oxalate molecular structure and formula

An In-depth Technical Guide to Ivabradine (B130884) Oxalate (B1200264)

Introduction

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] It operates through a unique mechanism by selectively and specifically inhibiting the cardiac pacemaker "funny" current (If), which is a key regulator of heart rate in the sinoatrial (SA) node.[2][3][4][5] Unlike other rate-lowering agents such as beta-blockers and calcium channel blockers, ivabradine's action is confined to reducing heart rate without affecting myocardial contractility, atrioventricular conduction, or blood pressure.[6][7] This technical guide provides a detailed overview of the molecular structure, formula, physicochemical properties, mechanism of action, and relevant experimental protocols for ivabradine oxalate, the salt form used in pharmaceutical formulations.[1]

Molecular Structure and Formula

Ivabradine possesses a single chiral center, with the S-isomer being the active enantiomer.[1] The oxalate salt is a white to off-white, hygroscopic powder.[1]

-

IUPAC Name : 3-(3-((((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-Benzazepin-2-one, ethanedioate (1:1)[8]

-

CAS Number : 1086026-42-7[8]

-

Molecular Formula : C₂₉H₃₈N₂O₉[8] (representing the combination of ivabradine, C₂₇H₃₆N₂O₅, and oxalic acid, C₂H₂O₄)[9]

The structure consists of a benzazepinone (B8055114) core linked via a propyl-methylamino chain to a dimethoxybenzocyclobutane moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| InChI Key | BOHZBFAHOBOJOS-ZMBIFBSDSA-N | [8] |

| Canonical SMILES | CN(CCCN1C(=O)CC2=CC(=C(C=C2CC1)OC)OC)C[C@H]3C4=C(C=C(C=C4)OC)OC3.C(=O)(C(=O)O)O | [9] |

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below. These properties are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 558.63 g/mol | [8][10] |

| Exact Mass | 558.2577 Da | [8][10] |

| Appearance | White to off-white hygroscopic powder | [1] |

| Solubility | Soluble in chloroform, sparingly soluble in methylene (B1212753) chloride | [1] |

| Elemental Analysis | C: 62.35%, H: 6.86%, N: 5.01%, O: 25.78% | [8] |

Mechanism of Action: Selective If Current Inhibition

Ivabradine's pharmacological effect is derived from its specific inhibition of the If current in the sinoatrial node, the heart's natural pacemaker.[11] The If current, carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a mixed Na⁺-K⁺ inward current crucial for initiating the diastolic depolarization phase of the action potential.[2][3] By blocking these channels, ivabradine reduces the slope of diastolic depolarization, which in turn slows the firing rate of the SA node and consequently reduces the heart rate.[6] This action is use-dependent, meaning its effect is more pronounced at higher heart rates.

Caption: Mechanism of action pathway for Ivabradine.

Experimental Protocols

This section details generalized protocols for the synthesis and analysis of this compound based on publicly available methods.

Synthesis of this compound

The conversion of ivabradine free base to its oxalate salt is a standard acid-base reaction. The following protocol is a generalized procedure derived from patent literature.[12]

Methodology:

-

Dissolution : Dissolve ivabradine free base in a suitable organic solvent, such as acetone.

-

Acid Addition : Separately, dissolve a stoichiometric equivalent of oxalic acid in the same solvent.

-

Reaction : Add the oxalic acid solution to the ivabradine solution dropwise while stirring at ambient temperature.

-

Precipitation : Stir the reaction mixture for a sufficient duration (e.g., 1-2 hours) to allow for the complete precipitation of the this compound salt.

-

Isolation : Isolate the solid product by filtration, for example, using a Buchner funnel.

-

Washing : Wash the isolated salt with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying : Dry the final product under a vacuum at a controlled temperature (e.g., 40-50°C) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Objective : To determine the purity of the this compound sample and quantify any impurities.

-

Column : A C18 reverse-phase column is typically used.

-

Mobile Phase : A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent like acetonitrile.

-

Detection : UV detection at a wavelength where ivabradine shows maximum absorbance.

-

Procedure : A solution of the sample is prepared in a suitable diluent and injected into the HPLC system. The retention time of the main peak is compared to a reference standard, and the area percentage of all peaks is calculated to determine purity.[4]

Nuclear Magnetic Resonance (NMR) for Structural Confirmation:

-

Objective : To confirm the molecular structure of the synthesized compound.

-

Spectra : Both ¹H NMR and ¹³C NMR spectra are recorded.[13]

-

Solvent : A deuterated solvent, such as DMSO-d₆ or D₂O, is used to dissolve the sample.[13]

-

Procedure : The dissolved sample is placed in an NMR spectrometer. The resulting spectra provide information on the chemical environment of each proton and carbon atom, allowing for the verification of the complete molecular structure by comparing the observed chemical shifts and coupling constants to known values for ivabradine.[13]

References

- 1. db.cbg-meb.nl [db.cbg-meb.nl]

- 2. Ivabradine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Ivabradine synthesis - chemicalbook [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. droracle.ai [droracle.ai]

- 7. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. chemwhat.com [chemwhat.com]

- 10. 2H-3-Benzazepin-2-one, 3-(3-((((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-, ethanedioate (1:1) | C29H38N2O9 | CID 44599864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. EP2471780B1 - Crystalline this compound Salts and Polymorphs Thereof - Google Patents [patents.google.com]

- 13. WO2014188248A1 - A process for preparing ivabradine - Google Patents [patents.google.com]

The Discovery and Development of Ivabradine: A Technical Guide to a Selective Heart Rate-Lowering Agent

Abstract

Ivabradine (B130884) is a first-in-class selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, responsible for the cardiac pacemaker If current. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ivabradine as a heart rate-lowering agent. It details the preclinical and clinical evidence that established its efficacy and safety profile, leading to its approval for the treatment of chronic stable angina and chronic heart failure. This document includes a summary of key quantitative data from pivotal clinical trials, detailed experimental protocols for foundational preclinical studies, and visualizations of the underlying signaling pathways and developmental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the scientific journey of a targeted cardiovascular therapeutic.

Introduction: The Unmet Need and the "Funny" Current

Historically, the management of conditions exacerbated by elevated heart rate, such as chronic stable angina and heart failure, relied on agents like beta-blockers and calcium channel blockers. While effective in reducing heart rate, these drugs often exhibit negative inotropic effects, limiting their use in patients with compromised cardiac function. This created a clear unmet medical need for a pure heart rate-lowering agent that selectively acts on the sinoatrial (SA) node without affecting myocardial contractility.

The discovery of the "funny" current (If) in the 1970s provided a novel therapeutic target. The If current, predominantly carried by HCN channels in the SA node, is a mixed sodium-potassium inward current activated by hyperpolarization at the end of the action potential. It plays a crucial role in the diastolic depolarization phase, thereby controlling the heart's pacemaker activity. The unique properties of this current, being activated on hyperpolarization, led to its "funny" moniker. The Servier Research Institute initiated a drug discovery program to identify a selective inhibitor of this current, which ultimately led to the development of ivabradine.[1]

Mechanism of Action: Selective Inhibition of the If Current

Ivabradine's primary mechanism of action is the selective and specific inhibition of the If current in the SA node.[2] By binding to the intracellular side of the HCN4 channel, ivabradine reduces the slope of diastolic depolarization, prolonging its duration and consequently slowing the firing rate of the SA node. This leads to a dose-dependent reduction in heart rate. A key feature of ivabradine is its use-dependence, meaning it has a more pronounced effect at higher heart rates.

Crucially, ivabradine does not affect other cardiac ionic currents, including those involved in ventricular repolarization and myocardial contractility. This selectivity for the If current is the basis for its favorable hemodynamic profile, as it lowers heart rate without causing negative inotropic or lusitropic effects.

Figure 1: Signaling pathway of Ivabradine's action on the HCN4 channel in SA node cells.

Preclinical Development

The preclinical development of ivabradine involved a series of in vitro and in vivo studies to characterize its pharmacological profile and establish its safety and efficacy.

In Vitro Studies

Electrophysiological studies using the patch-clamp technique were fundamental in demonstrating ivabradine's selective inhibition of the If current in isolated sinoatrial node cells from various animal models. These studies confirmed that ivabradine's inhibitory effect was concentration-dependent and did not significantly alter other major cardiac ion currents.

In Vivo Animal Models

Studies in various animal models, including rats and dogs, were conducted to assess the effects of ivabradine on cardiovascular hemodynamics. These studies demonstrated that ivabradine produced a significant, dose-dependent reduction in heart rate both at rest and during exercise, without affecting blood pressure, myocardial contractility, or atrioventricular conduction.

In models of myocardial ischemia, ivabradine was shown to reduce the severity of ischemia and improve myocardial function.[1] Furthermore, in animal models of heart failure, long-term administration of ivabradine demonstrated beneficial effects on cardiac remodeling and function.

Clinical Development

The clinical development of ivabradine was a comprehensive program involving several large-scale, randomized, placebo-controlled trials to evaluate its efficacy and safety in patients with chronic stable angina and chronic heart failure.

Phase II Studies

Initial dose-ranging studies in patients with coronary artery disease established the optimal therapeutic dose range for ivabradine. A study involving 360 patients with chronic stable angina showed that ivabradine at doses of 2.5 mg, 5 mg, and 10 mg twice daily produced a dose-dependent decrease in heart rate and improved exercise tolerance.[3]

Phase III Pivotal Trials

Two major clinical trials, BEAUTIFUL and SHIFT, were pivotal in establishing the clinical utility of ivabradine.

-

The BEAUTIFUL Trial (morbidity-mortality EvAlUaTion of the If inhibitor ivabradine in patients with coronary disease and left-ventricULar dysfunction): This trial enrolled over 10,000 patients with stable coronary artery disease and left ventricular dysfunction. While ivabradine did not significantly reduce the primary composite endpoint of cardiovascular death, admission to hospital for acute myocardial infarction, or admission to hospital for new-onset or worsening heart failure in the overall population, a pre-specified subgroup analysis of patients with a baseline heart rate of 70 bpm or higher showed a significant reduction in the secondary endpoints of admission to hospital for fatal and non-fatal myocardial infarction and coronary revascularization.

-

The SHIFT Trial (Systolic Heart failure treatment with the If inhibitor ivabradine Trial): This landmark trial randomized over 6,500 patients with symptomatic chronic heart failure, a left ventricular ejection fraction of 35% or less, and a resting heart rate of 70 bpm or higher, who were on optimal medical therapy. The trial demonstrated that ivabradine significantly reduced the primary composite endpoint of cardiovascular death or hospitalization for worsening heart failure by 18% compared to placebo.[4] This benefit was primarily driven by a 26% reduction in both hospitalizations for worsening heart failure and deaths from heart failure.[4]

Figure 2: The drug discovery and development workflow of Ivabradine.

Data Presentation

Table 1: Key Efficacy Outcomes from the SHIFT Trial

| Outcome | Ivabradine (n=3241) | Placebo (n=3264) | Hazard Ratio (95% CI) | p-value |

| Primary Composite Endpoint | ||||

| Cardiovascular Death or Hospitalization for Worsening Heart Failure | 24.5% | 28.7% | 0.82 (0.75-0.90) | <0.0001 |

| Secondary Endpoints | ||||

| Hospitalization for Worsening Heart Failure | 16.3% | 21.4% | 0.74 (0.66-0.83) | <0.0001 |

| Death from Heart Failure | 3.9% | 5.1% | 0.74 (0.58-0.94) | 0.014 |

| All-Cause Hospitalization | 49.1% | 51.6% | 0.89 (0.82-0.96) | 0.003 |

| All-Cause Death | 15.3% | 16.1% | 0.90 (0.80-1.02) | 0.092 |

Data adapted from the SHIFT trial publication.

Table 2: Heart Rate Reduction in the SHIFT Trial

| Time Point | Mean Heart Rate (bpm) - Ivabradine | Mean Heart Rate (bpm) - Placebo | Mean Difference (bpm) |

| Baseline | 79.8 | 79.9 | -0.1 |

| 28 Days | 64.4 | 75.3 | -10.9 |

| 12 Months | 67.2 | 76.3 | -9.1 |

| 24 Months | 68.9 | 77.0 | -8.1 |

Data adapted from the SHIFT trial publication.

Table 3: Key Safety Outcomes from the SHIFT Trial

| Adverse Event | Ivabradine (n=3241) | Placebo (n=3264) |

| Serious Adverse Events | 44.9% | 48.7% |

| Adverse Events Leading to Discontinuation | 11.8% | 10.6% |

| Bradycardia | ||

| Symptomatic | 2.7% | 0.5% |

| Asymptomatic | 2.3% | 0.8% |

| Atrial Fibrillation | 5.0% per patient-year | 3.9% per patient-year |

| Phosphenes | 2.8% | 0.5% |

Data adapted from the SHIFT Clinical Study Report and ivabradine prescribing information.[5][6]

Experimental Protocols

Protocol for If Current Measurement by Patch-Clamp

-

Cell Preparation: Sinoatrial node cells are enzymatically isolated from the hearts of appropriate animal models (e.g., rabbits, mice).

-

Electrophysiological Recording: The whole-cell patch-clamp technique is employed. Micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 130 KCl, 10 NaCl, 2 Mg-ATP, 0.5 Na-GTP, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with KOH. The external solution is a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 5.5 glucose, with the pH adjusted to 7.4 with NaOH.

-

Voltage Protocol: To elicit the If current, hyperpolarizing voltage steps are applied from a holding potential of -40 mV to test potentials ranging from -50 mV to -120 mV in 10 mV increments.

-

Data Analysis: The peak tail current is measured at the beginning of the hyperpolarizing pulse. The effect of ivabradine is assessed by perfusing the cells with increasing concentrations of the drug and measuring the percentage of current inhibition. The concentration-response curve is then fitted to determine the IC50 value.

Protocol for Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

-

Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

-

Surgical Procedure:

-

A midline cervical incision is made to expose the trachea and the aortic arch.

-

The transverse aorta is isolated between the innominate and left carotid arteries.

-

A 7-0 silk suture is passed under the aorta.

-

A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

-

The needle is then quickly removed, creating a stenosis of the aorta.

-

The chest and skin are closed in layers.

-

-

Post-operative Care: Mice are monitored for recovery and receive appropriate analgesia.

-

Assessment of Heart Failure: Cardiac function is assessed by echocardiography at specified time points post-surgery to measure parameters such as left ventricular ejection fraction, fractional shortening, and chamber dimensions.

-

Ivabradine Treatment: Ivabradine is administered to the mice, typically via oral gavage, at various doses to evaluate its effects on the progression of heart failure.

Synthesis of Ivabradine Hydrochloride

The industrial synthesis of ivabradine hydrochloride is a multi-step process. A common route involves the following key steps:

-

Synthesis of the Benzazepinone (B8055114) Moiety: This typically starts from commercially available materials and involves several steps to construct the tricyclic benzazepinone core.

-

Synthesis of the Chiral Amino Alcohol: The chiral center of ivabradine is introduced through the synthesis of a specific chiral amino alcohol intermediate.

-

Coupling Reaction: The benzazepinone moiety is coupled with the chiral amino alcohol derivative.

-

Reduction and Final Salt Formation: The coupled product undergoes a reduction step, followed by treatment with hydrochloric acid to form the final ivabradine hydrochloride salt.[7][8]

Figure 3: A simplified workflow for the chemical synthesis of Ivabradine Hydrochloride.

Conclusion

The discovery and development of ivabradine represent a significant advancement in cardiovascular pharmacology. By selectively targeting the If current in the sinoatrial node, ivabradine provides a unique mechanism for heart rate reduction without the confounding hemodynamic effects of other bradycardic agents. Its journey from the identification of a novel therapeutic target to a clinically proven medication for chronic stable angina and chronic heart failure serves as a compelling case study in modern drug development. The robust preclinical and clinical data, particularly from the SHIFT trial, have firmly established its role in the management of a specific subset of patients with heart failure, offering a valuable therapeutic option for this high-risk population. Future research may continue to explore the full potential of selective heart rate reduction in other cardiovascular and non-cardiovascular conditions.

References

- 1. The discovery of the selective I(f) current inhibitor ivabradine. A new therapeutic approach to ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term treatment with ivabradine in post-myocardial infarcted rats counteracts f-channel overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jurnal.umsu.ac.id [jurnal.umsu.ac.id]

- 4. Ivabradine - Wikipedia [en.wikipedia.org]

- 5. Table 40, Harms (Full SHIfT Population Heart Rate ≥ 70 BPM) - Clinical Review Report: Ivabradine hydrochloride (Lancora) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof - Google Patents [patents.google.com]

- 8. Ivabradine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Selective Inhibition of the Cardiac Pacemaker Current (If) by Ivabradine

Introduction

The cardiac pacemaker current, denoted as If (or "funny" current), is a critical component in the generation of spontaneous diastolic depolarization in the sinoatrial (SA) node, the heart's natural pacemaker.[1][2][3][4][5] This mixed sodium-potassium inward current is activated upon hyperpolarization at the end of an action potential, and its magnitude determines the slope of diastolic depolarization, thereby controlling the heart rate.[3][4][5] The channels responsible for If are Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with the HCN4 isoform being predominantly expressed in the SA node.[6][7] Ivabradine (B130884) is the first clinically approved drug that acts as a selective and specific inhibitor of the If current, offering a targeted approach to heart rate reduction.[1][3][8][9] Unlike other heart rate-lowering agents such as beta-blockers and calcium channel blockers, ivabradine's action is largely confined to the SA node, preserving myocardial contractility and other key electrophysiological parameters.[1][2][3][4][8][10]

Core Mechanism of Selective If Inhibition

Ivabradine exerts its bradycardic effect by directly blocking the HCN channels.[6][7][10] The inhibition is not absolute but is use-dependent and voltage-dependent, meaning the degree of block is influenced by the channel's conformational state and the heart rate itself.

Molecular Interaction and Binding Site

Ivabradine accesses its binding site from the intracellular side of the HCN channel.[1][4][8][11] As a lipophilic molecule, it crosses the cell membrane and enters the central cavity of the channel pore when the channel is in its open state.[6][11] The drug then binds within this inner vestibule, physically occluding the ion permeation pathway.[6][7]

Mutagenesis and in silico modeling studies have identified key amino acid residues within the S6 transmembrane domain and the pore region of the HCN4 channel that are crucial for ivabradine binding. Specifically, residues Y506 , F509 , and I510 have been shown to be directly involved in the interaction and stabilization of the ivabradine molecule within the pore.[6][12][13] The "open channel block" mechanism explains the use-dependency of ivabradine; the drug has a higher affinity for the channel when it is open during diastolic depolarization.[6][14] Furthermore, the block is current-dependent, where the influx of ions can influence the drug's ability to unbind, a phenomenon described as "trapping" the drug molecule when the channel closes.[6][11]

Data Presentation

Table 1: Ivabradine Potency on HCN Channels and Selectivity Against Other Cardiac Ion Channels

| Channel/Current | Species/Expression System | IC50 (μM) | Reference |

| hHCN4 (Wild Type) | HEK293 cells | 2.1 | [12] |

| hHCN4 (Y506A mutant) | HEK293 cells | 57.7 | [12] |

| hHCN4 (F509A mutant) | HEK293 cells | 44.0 | [12] |

| hHCN4 (I510A mutant) | HEK293 cells | 47.7 | [12] |

| hHCN4 (Y506A-I510A double mutant) | HEK293 cells | 2213.0 | [12] |

| Native If | Rabbit SA node cells | ~3.0 | [14][15] |

| IKr (hERG) | HEK293 cells | No significant effect at clinical concentrations | [16] |

| ICa,L | Rabbit SA node cells | No significant effect at <3 μM | [15] |

| INa | Dog Purkinje fibers | Concentration-dependent block | [17] |

| IK | Rabbit SA node cells | No significant effect at <3 μM | [15] |

This table highlights the potency of ivabradine on its target HCN4 channel and its significantly lower affinity for other key cardiac ion channels at clinically relevant concentrations, demonstrating its selectivity.

Table 2: Electrophysiological Effects of Intravenous Ivabradine in Humans

| Parameter | Baseline (Mean) | After Ivabradine (0.2 mg/kg IV) | Change | Reference |

| Heart Rate (bpm) | Not specified | Decreased by ~14 bpm | Significant Reduction | [1][18] |

| Sinus Node Recovery Time | Not specified | Increased | Prolonged | [18] |

| QT Interval (uncorrected) | Not specified | Increased by 37.5 ms | Prolonged | [1] |

| Corrected QT Interval (QTc) | Normal | No significant change | No Prolongation | [1][18] |

| PR Interval | Normal | Unchanged | No Change | [18] |

| QRS Duration | Normal | Unchanged | No Change | [18] |

| Atrial Refractory Period | Normal | No significant change | No Change | [18] |

| Ventricular Refractory Period | Normal | No significant change | No Change | [18] |

This table summarizes the specific effects of ivabradine on the human cardiac electrophysiology, emphasizing its targeted action on the sinus node with minimal impact on conduction and repolarization when corrected for heart rate.[1][18]

Table 3: Key Outcomes from Clinical Trials with Oral Ivabradine

| Study/Parameter | Ivabradine Dose | Comparator | Key Outcome | Reference |

| Stable Angina | 5.0 - 7.5 mg twice daily | Placebo | Superior to placebo in improving exercise tolerance. | [2][4] |

| Stable Angina | 5.0 - 7.5 mg twice daily | Atenolol (B1665814) (50-100 mg once daily) | At least as effective as atenolol in improving exercise duration and reducing angina attacks. | [2][4][19] |

| Stable Angina | 7.5 - 10 mg twice daily | Amlodipine (B1666008) (10 mg daily) | Not inferior to amlodipine in improving exercise tolerance. | [9] |

| Heart Failure (SHIFT Trial) | Titrated to 7.5 mg twice daily | Placebo | Reduced heart rate by ~15 bpm vs placebo; significantly reduced hospitalizations for heart failure. | [20][21] |

| Permanent Atrial Fibrillation | Not specified | Digoxin | Produced a moderate heart rate reduction (11.6 bpm), but was less effective than digoxin. | [22] |

This table provides a high-level overview of ivabradine's efficacy in major clinical trials for stable angina and heart failure.

Visualizations of Pathways and Processes

References

- 1. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heart rate lowering by specific and selective I(f) current inhibition with ivabradine: a new therapeutic perspective in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijbio.com [ijbio.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective and Specific Inhibition of If with Ivabradine for the Treatment of Coronary Artery Disease or Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. pnas.org [pnas.org]

- 12. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 13. scispace.com [scispace.com]

- 14. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Electrophysiological effects of ivabradine in dog and human cardiac preparations: potential antiarrhythmic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrophysiological effects of a single intravenous administration of ivabradine (S 16257) in adult patients with normal baseline electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ahajournals.org [ahajournals.org]

- 22. Ivabradine for controlling heart rate in permanent atrial fibrillation: A translational clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ivabradine in Regulating Spontaneous Diastolic Depolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivabradine (B130884) is a heart rate-lowering agent that selectively inhibits the "funny" or pacemaker current (If) in the sinoatrial (SA) node, the heart's natural pacemaker. This current, mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a key determinant of the spontaneous diastolic depolarization (SDD) that drives the rhythmic firing of pacemaker cells. By specifically targeting the If current, ivabradine reduces the slope of the SDD, thereby slowing the heart rate without significantly affecting myocardial contractility, ventricular repolarization, or blood pressure. This technical guide provides an in-depth overview of the mechanism of action of ivabradine, its effects on cardiac electrophysiology, and detailed protocols for its study.

Mechanism of Action: Selective Inhibition of the Funny Current (If)

The primary mechanism of action of ivabradine is the selective and specific inhibition of the If current in the SA node.[1][2] The If current is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the cell membrane at the end of an action potential.[3][4] This inward current gradually depolarizes the cell during diastole, a phase known as spontaneous diastolic depolarization. Once the membrane potential reaches the threshold for activation of calcium channels, an action potential is fired.[5]

Ivabradine enters the HCN channel pore from the intracellular side and binds to a specific site within the channel.[6][7] This binding is use-dependent, meaning that the blocking effect is more pronounced at higher heart rates.[8] The molecular determinants for ivabradine binding to HCN4, the predominant HCN isoform in the SA node, have been identified as residues Y507 and I511 on the S6 transmembrane segment.[9] By blocking the If current, ivabradine reduces the steepness of the diastolic depolarization slope, which prolongs the time it takes for the membrane potential to reach the threshold for the next action potential, resulting in a dose-dependent reduction in heart rate.[10][11]

Quantitative Effects of Ivabradine on Cardiac Electrophysiology

The selective action of ivabradine on the If current translates into specific effects on the electrophysiological parameters of sinoatrial node cells. The following tables summarize the quantitative data on the effects of ivabradine.

| Parameter | Species/Cell Type | Ivabradine Concentration | Effect | Reference |

| IC50 for If/HCN4 Inhibition | ||||

| If Current | Rabbit Sinoatrial Node Cells | 1.5 - 2.8 µM | 50% inhibition of the funny current. | [12] |

| hHCN4 Channels | CHO Cells | 0.5 µM | 50% inhibition of the human HCN4 current. | [12] |

| Heart Rate/Beating Rate | ||||

| Spontaneous AP Firing Rate | Rabbit Sinoatrial Node Cells | 0.1 µM | 10% reduction after 3 hours. | [12] |

| 0.3 µM | 14% reduction after 2 hours. | [12] | ||

| 1 µM | 17% reduction after 1.5 hours. | [12] | ||

| Beating Rate | Rat Isolated Atria | 0.2 µM | 30% reduction after 3 hours (IC30). | [12] |

| Action Potential Parameters | ||||

| Diastolic Depolarization Rate | Pacemaker-like iCell Cardiomyocytes | 0.1, 0.3, 1 µM | Dose-dependent reduction. | [13] |

| Cycle Length | Pacemaker-like iCell Cardiomyocytes | 0.1, 0.3, 1 µM | Dose-dependent increase. | [13] |

| Action Potential Duration (APD90) | Pacemaker-like iCell Cardiomyocytes | 0.1, 0.3, 1 µM | No significant effect. | [13] |

| Parameter | Study Population | Ivabradine Dose | Change from Baseline/Placebo | Reference |

| Resting Heart Rate | Patients with Stable Angina | 5.0 mg twice daily | Reduction of 10 bpm. | [6] |

| 7.5 mg twice daily | Reduction of 12 bpm. | [6] | ||

| Patients with Heart Failure (SHIFT trial) | Titrated dose | Net reduction of 10.9 bpm vs. placebo after 28 days. | [14] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ivabradine Action

The primary signaling pathway for ivabradine is its direct interaction with the HCN channel. However, it is important to understand this interaction in the context of the physiological regulation of the If current, which is significantly modulated by the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade.

Experimental Workflow for Studying Ivabradine's Effects

The following diagram illustrates a typical experimental workflow for characterizing the effects of ivabradine on isolated sinoatrial node cells.

Detailed Experimental Protocols

Isolation of Sinoatrial Node Myocytes

This protocol is adapted from methods described for murine and rabbit models.[6][7][9][15][16]

Materials:

-

Langendorff perfusion system

-

Dissection microscope and tools

-

Enzyme solution: Collagenase Type II, Protease Type XIV

-

Low calcium Tyrode's solution

-

Kraft-Brühe (KB) solution

-

Laminin-coated coverslips

Procedure:

-

Heart Extraction: Anesthetize the animal and perform a thoracotomy to excise the heart.

-

Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with a calcium-free buffer to wash out blood, followed by an enzyme solution to digest the extracellular matrix.

-

Sinoatrial Node Dissection: Under a dissecting microscope, carefully dissect the sinoatrial node region from the right atrium.

-

Cell Dissociation: Transfer the dissected tissue to a solution with a low concentration of enzymes and gently triturate with a fire-polished pipette to release single cells.

-

Cell Plating: Plate the isolated myocytes onto laminin-coated coverslips for subsequent electrophysiological recordings.

Whole-Cell Patch-Clamp Recording of If Current

This protocol is based on standard voltage-clamp techniques used for studying If.[15][17][18]

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH 7.4 with NaOH).

-

Pipette Solution (in mM): 130 K-Aspartate, 20 KCl, 1 MgCl2, 5 Na2-ATP, 0.1 Na-GTP, 10 HEPES (pH 7.2 with KOH).

Voltage-Clamp Protocol:

-

Establish a whole-cell patch-clamp configuration on an isolated sinoatrial node myocyte.

-

Hold the membrane potential at -40 mV to inactivate voltage-gated sodium and calcium channels.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds) to activate the If current.

-

A depolarizing step to a positive potential (e.g., +20 mV) can be included to measure tail currents and assess the voltage-dependence of channel deactivation.

-

Record the resulting currents before and after the application of various concentrations of ivabradine to the external solution.

Action Potential Recording in Current-Clamp Mode

This protocol allows for the measurement of spontaneous action potentials and the effect of ivabradine on their characteristics.[15][17]

Solutions:

-

Same as for If recording.

Current-Clamp Protocol:

-

Establish a whole-cell patch-clamp configuration.

-

Switch the amplifier to current-clamp mode (I=0) to allow the cell to fire spontaneous action potentials.

-

Record baseline spontaneous activity for a stable period.

-

Perfuse the cell with an external solution containing ivabradine at the desired concentration.

-

Record the changes in action potential parameters, including the firing rate, maximum diastolic potential, action potential amplitude, and the slope of the diastolic depolarization.

Conclusion

Ivabradine's selective inhibition of the If current in the sinoatrial node provides a targeted mechanism for reducing heart rate. Its action on the spontaneous diastolic depolarization is well-characterized, and its clinical efficacy in conditions such as chronic stable angina and heart failure is established. The experimental protocols detailed in this guide provide a framework for the continued investigation of ivabradine and other If inhibitors, contributing to a deeper understanding of cardiac pacemaking and the development of novel therapeutic strategies.

References

- 1. Hyperpolarization-activated, cyclic nucleotide-gated (HCN) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. en.bio-protocol.org [en.bio-protocol.org]

- 4. HCN channel - Wikipedia [en.wikipedia.org]

- 5. Effect of Ivabradine on Cardiac Ventricular Arrhythmias: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice [jove.com]

- 8. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A modified method for isolating sinoatrial node myocytes from adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fujifilmcdi.com [fujifilmcdi.com]

- 14. HCN Pacemaker Channel Activation Is Controlled by Acidic Lipids Downstream of Diacylglycerol Kinase and Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells [bio-protocol.org]

- 16. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Virtual Labs [virtual-labs.github.io]

Ivabradine as a Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine (B130884) is a heart rate-lowering agent that selectively inhibits the "funny" current (If) in the sinoatrial node, a key component of the heart's pacemaker activity. This current is mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the sinoatrial node.[1][2] Ivabradine's mechanism of action involves a specific, use-dependent blockade of these channels from the intracellular side, leading to a reduction in the slope of diastolic depolarization and a consequent decrease in heart rate without significantly affecting myocardial contractility or ventricular repolarization.[1][3] This technical guide provides an in-depth overview of ivabradine's interaction with HCN channels, including its binding site, the molecular basis of its action, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.

Mechanism of Action

Ivabradine's primary pharmacological effect is the selective inhibition of the If current, which is crucial for the spontaneous diastolic depolarization in pacemaker cells of the sinoatrial node.[2] This inhibitory action is state-dependent, with ivabradine preferentially binding to the open state of the HCN channel.[4][5]

Molecular Binding Site

Studies involving site-directed mutagenesis and in silico modeling have identified the binding site of ivabradine within the inner vestibule of the HCN4 channel pore.[6][7][8] Key amino acid residues involved in the interaction include Tyrosine 506 (Y506), Phenylalanine 509 (F509), and Isoleucine 510 (I510) in the S6 transmembrane domain.[6][7] These residues form a hydrophobic pocket that stabilizes the ivabradine molecule. The binding of ivabradine to this site physically obstructs the ion permeation pathway, thus blocking the flow of Na+ and K+ ions that constitute the If current.

Use-Dependence and Current-Dependence

A critical feature of ivabradine's action is its use-dependence, meaning its blocking effect is more pronounced at higher heart rates.[1][9] This is because the HCN channels are open for a greater proportion of the cardiac cycle at faster rates, providing more opportunities for ivabradine to bind. This property makes ivabradine particularly effective in tachycardic conditions while having a lesser effect at normal or slow heart rates.[9][10] The block is also current-dependent, being influenced by the flow of ions through the channel pore.[11]

Quantitative Data

The inhibitory potency of ivabradine on different HCN channel isoforms and its clinical efficacy in reducing heart rate have been quantified in numerous studies.

Table 1: Inhibitory Concentration (IC50) of Ivabradine on HCN Isoforms

| HCN Isoform | IC50 (µM) | Experimental System | Reference |

| hHCN4 | 0.5 | CHO cells expressing hHCN4 | [12] |

| hHCN4 | 2.0 | HEK293 cells expressing hHCN4 | [5][13] |

| mHCN1 | 0.94 | HEK293 cells expressing mHCN1 | [5][13] |

| hHCN4 (WT) | 2.1 | HEK293 cells | [14] |

| hHCN4 (Y506A mutant) | 57.7 | HEK293 cells | [14] |

| hHCN4 (F509A mutant) | 44.0 | HEK293 cells | [14] |

| hHCN4 (I510A mutant) | 47.7 | HEK293 cells | [14] |

Table 2: Clinical Trial Data on Ivabradine-Induced Heart Rate Reduction

| Trial | Patient Population | Ivabradine Dose | Mean Heart Rate Reduction (bpm) | Reference |

| BEAUTIFUL | Stable coronary artery disease and left-ventricular systolic dysfunction | 5-10 mg twice daily | 6 | [15] |

| SHIFT | Symptomatic heart failure with reduced ejection fraction (HR ≥70 bpm) | 2.5-7.5 mg twice daily | 18% reduction in primary composite endpoint of cardiovascular death or hospital admission for worsening heart failure | [16][17] |

| Post-hoc analysis of SHIFT | Heart failure with reduced ejection fraction (HR ≥75 bpm) | Not specified | Significant reduction in primary outcome after 67 days | [18] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ivabradine with HCN channels.

Whole-Cell Patch-Clamp Recording of HCN Currents

This protocol is adapted from methodologies described for recording HCN currents in heterologous expression systems like HEK293 cells.

Objective: To measure the inhibitory effect of ivabradine on HCN channel currents.

Materials:

-

HEK293 cells stably or transiently expressing the desired HCN isoform.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External (extracellular) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES-NaOH; pH 7.4.

-

Internal (pipette) solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, 0.3 TrisGTP; pH 7.3.

-

Ivabradine stock solution.

Procedure:

-

Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution at a constant rate.

-

Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Hold the cell at a depolarized potential (e.g., -35 mV or -40 mV) where HCN channels are predominantly closed.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 10 mV increments) to activate the HCN channels.

-

Follow each activating step with a depolarizing step (e.g., to +5 mV) to measure tail currents.

-

-

Data Acquisition: Record the current responses during the voltage-clamp protocol.

-

Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of ivabradine and repeat the voltage-clamp protocol to measure the blocked current.

-

Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application to determine the percentage of inhibition. Construct dose-response curves to calculate the IC50 value.

Site-Directed Mutagenesis of HCN Channels

This protocol outlines the general steps for introducing point mutations into the HCN4 channel cDNA to identify key residues for ivabradine binding.

Objective: To create mutant HCN4 channels for functional analysis.

Materials:

-

Plasmid DNA containing the wild-type HCN4 cDNA.

-

Mutagenic primers containing the desired nucleotide change.

-

High-fidelity DNA polymerase.

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

-

DNA sequencing reagents.

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle, with 10-15 bases of correct sequence on both sides.

-

PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers to generate the mutated plasmid. Use a high-fidelity polymerase to minimize secondary mutations.

-

Template Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plasmid Purification: Select transformed colonies and purify the plasmid DNA using a miniprep kit.

-

Sequence Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Transfection: Transfect the verified mutant plasmid into HEK293 cells for functional expression and subsequent patch-clamp analysis as described in Protocol 3.1.

Assessment of Use-Dependency

This protocol is designed to evaluate the use-dependent nature of ivabradine's block on HCN channels.

Objective: To determine if the blocking effect of ivabradine increases with the frequency of channel activation.

Materials:

-

Same as for Protocol 3.1.

Procedure:

-

Establish Whole-Cell Configuration: Follow steps 1-5 of Protocol 3.1.

-

Baseline Recording: Apply a low-frequency train of hyperpolarizing pulses (e.g., 0.1 Hz) from a holding potential of -35 mV to a test potential of -120 mV to establish a stable baseline HCN current.

-

Drug Application: Perfuse the cell with a fixed concentration of ivabradine.

-

High-Frequency Stimulation: Once a steady-state block is achieved at the low frequency, increase the frequency of the hyperpolarizing pulses (e.g., to 1 Hz, 2 Hz, and 5 Hz).

-

Data Acquisition: Record the current amplitude at each pulse during the different frequency trains.

-

Data Analysis: Plot the normalized current amplitude against the pulse number for each frequency. A faster and more profound block at higher frequencies indicates use-dependent inhibition.

Visualizations

Signaling Pathway of Ivabradine Action

References

- 1. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]

- 3. Identification of the molecular site of ivabradine binding to HCN4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 17. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.plos.org [journals.plos.org]

A Technical Guide to the "Funny" Current (If) and the Action of Ivabradine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Heart's Intrinsic Rhythm

The rhythmic and spontaneous beating of the heart is orchestrated by a specialized group of cells in the sinoatrial (SA) node, the heart's natural pacemaker.[1] A key player in this process is a unique ion current known as the "funny" current, or If.[2][3] First described in the 1970s, its "funny" designation arose from its unusual characteristic of activating upon membrane hyperpolarization, contrary to most voltage-gated currents known at the time.[2][4][5] This current is fundamental to initiating the diastolic depolarization phase in pacemaker cells, thereby controlling the heart rate.[3][4][6]

The clinical significance of If is highlighted by the development of specific pharmacological agents that target it. Ivabradine (B130884) is the first and most selective inhibitor of the If current, marketed for the treatment of chronic stable angina and heart failure.[4][7] By specifically reducing heart rate without affecting other cardiovascular parameters like myocardial contractility or blood pressure, ivabradine represents a targeted therapeutic approach rooted in the foundational science of cardiac electrophysiology.[8][9][10] This guide provides an in-depth overview of the molecular basis of If, the mechanism of ivabradine, associated quantitative data, and the experimental protocols used in its study.

The "Funny" Current (If) and HCN Channels

Molecular Identity and Structure

The molecular basis of the If current lies in the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family.[2][7][11] In mammals, this family comprises four distinct isoforms (HCN1, HCN2, HCN3, and HCN4), with HCN4 being the predominant isoform in the sinoatrial node.[12][13][14]

HCN channels are tetramers, with four subunits assembling to form a central ion-conducting pore.[7][15] Each subunit consists of:

-

Six transmembrane domains (S1-S6): A structure shared with other voltage-gated ion channels.

-

A voltage-sensing domain (VSD): Located in the S4 segment, which contains positively charged amino acid residues and moves in response to changes in membrane potential, leading to channel gating.

-

A pore region: Situated between the S5 and S6 segments, containing a characteristic GYG sequence typical of potassium-permeable channels.[7]

-

A C-terminal Cyclic Nucleotide-Binding Domain (CNBD): This domain allows for direct modulation of channel activity by cyclic adenosine (B11128) monophosphate (cAMP).[7][16]

Electrophysiological Properties and Regulation

The If current possesses a unique combination of properties critical to its pacemaking role:

-

Activation by Hyperpolarization: If activates at voltages within the diastolic range, typically with a threshold of about -40/-50 mV.[4][5] Following an action potential, as the cell membrane repolarizes, If is engaged to initiate the next wave of depolarization.[1]

-

Mixed Cation Permeability: The channel is permeable to both sodium (Na+) and potassium (K+) ions, resulting in a net inward depolarizing current.[4][5][6] The reversal potential is approximately -10 to -20 mV.[6]

-

Modulation by cAMP: The autonomic nervous system regulates heart rate by modulating intracellular cAMP levels. Sympathetic stimulation (via β-adrenergic receptors) increases cAMP, which binds directly to the CNBD of HCN channels.[3][16] This binding facilitates channel opening, increasing the current and accelerating the rate of diastolic depolarization, thus increasing heart rate.[16] Conversely, parasympathetic stimulation decreases cAMP, slowing heart rate.

References

- 1. Ion channels set the rhythm of life - Nanion Technologies [nanion.de]

- 2. knowingneurons.com [knowingneurons.com]

- 3. researchgate.net [researchgate.net]

- 4. ijbio.com [ijbio.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. physiology.elte.hu [physiology.elte.hu]

- 7. HCN channel - Wikipedia [en.wikipedia.org]

- 8. Ivabradine - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HCN channels: structure, cellular regulation and physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Channelpedia - HCN [channelpedia.epfl.ch]

- 13. Frontiers | The Functional Role of Hyperpolarization Activated Current (If) on Cardiac Pacemaking in Human vs. in the Rabbit Sinoatrial Node: A Simulation and Theoretical Study [frontiersin.org]

- 14. rupress.org [rupress.org]

- 15. scispace.com [scispace.com]

- 16. cyclic AMP Regulation and Its Command in the Pacemaker Channel HCN4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ivabradine Oxalate in In Vitro Electrophysiology Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivabradine (B130884) is a heart rate-lowering agent that selectively and specifically inhibits the "funny" current (If) in the sinoatrial node.[1] The If current, mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thus controlling the heart rate.[2] Due to its specific action, ivabradine is a valuable tool in cardiovascular research and drug development for studying cardiac pacemaking and associated disorders.[3] These application notes provide detailed protocols for the use of ivabradine oxalate (B1200264) in in vitro electrophysiology studies, focusing on patch-clamp techniques to characterize its effects on HCN channels.

Mechanism of Action

Ivabradine's primary mechanism of action is the selective inhibition of the If current.[4] This inhibition is use-dependent and occurs from the intracellular side of the channel, meaning the channels need to be open for the drug to exert its blocking effect.[5][6] The block is also voltage-dependent, being more pronounced at depolarized potentials.[5] Ivabradine binds to the pore of HCN channels, with different characteristics for various isoforms. For instance, it acts as an "open-channel" blocker for HCN4, the predominant isoform in the sinoatrial node, and exhibits "closed-channel" blocking characteristics for HCN1.[7][8] This selective action on If allows for a reduction in heart rate without significantly affecting other cardiac ionic currents, myocardial contractility, or ventricular repolarization.[1][4]

Data Presentation

The following table summarizes the quantitative data on the effects of ivabradine from various in vitro electrophysiology studies.

| Parameter | Value | Cell Type / Channel Isoform | Experimental Conditions | Reference |

| IC50 | 2.0 µM | hHCN4 | Expressed in HEK293 cells | [8] |

| 0.94 µM | mHCN1 | Expressed in HEK293 cells | [8] | |

| If Blockade | 60 ± 8% | Rabbit SANC | 3 µM Ivabradine at -92 ± 4 mV | [9][10] |

| 41 ± 6% | Rabbit SANC | 3 µM Ivabradine at ~-60 mV (maximal diastolic potential) | [9][10] | |

| Effect on Firing Rate | 15% reduction | Rabbit SANC | 3 µM Ivabradine | [9][10] |

| Vmax Block | Onset kinetic rate constant: 13.9 ± 3.2 beat-1 | Dog ventricular muscle | 400 ms (B15284909) cycle length | [11] |

| Slow recovery time constant: 8.76 ± 1.34 s | Dog ventricular muscle | - | [11] |

Experimental Protocols

Preparation of Ivabradine Oxalate Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro electrophysiology experiments.

Materials:

-

This compound powder

-

High-purity water (e.g., Milli-Q or equivalent) or Dimethyl sulfoxide (B87167) (DMSO)

-

Vortex mixer

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound should be considered for accurate calculations.

-

Dissolution:

-

For aqueous stock solutions, dissolve the calculated amount of this compound in high-purity water. Gentle warming and vortexing may be required to facilitate dissolution.

-

For DMSO stock solutions, dissolve the powder in 100% DMSO. This is often preferred for long-term storage and for compounds with limited aqueous solubility.

-

-

Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Whole-Cell Patch-Clamp Recording of If Current

Objective: To measure the If current in isolated pacemaker cells or cells expressing HCN channels and to assess the inhibitory effect of ivabradine.

Materials:

-

Isolated cells (e.g., sinoatrial node cells, HEK293 cells expressing HCN channels)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-